molecular formula C9H8BrF3 B7984554 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B7984554
M. Wt: 253.06 g/mol
InChI Key: LBUQCIBXTGQNIQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, methyl groups at positions 1 and 3, and a trifluoromethyl (-CF₃) group at position 5. The electron-withdrawing -CF₃ group and bromine atom enhance its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl groups contribute to steric effects and modulate solubility .

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQCIBXTGQNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

In a protocol adapted from the bromination of 2-methyl-4-(trifluoromethoxy)benzene, 1,3-dimethyl-5-(trifluoromethyl)benzene is treated with bromine (Br₂) in dichloromethane at 0–25°C, using iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via the generation of Br⁺ ions, which attack the aromatic ring at the position ortho to the methyl groups. The trifluoromethyl group’s meta-directing effect further stabilizes the transition state, favoring bromination at position 2.

Table 1: Optimization of Direct Bromination

ParameterOptimal ValueYield (%)Source
Temperature25°C82
Br₂ Equivalents1.289
FeBr₃ Loading10 mol%85

Challenges and Mitigation

Competing bromination at position 4 (para to the trifluoromethyl group) occurs in 15–20% of cases, necessitating purification via column chromatography. Increasing the steric bulk of the solvent (e.g., using 1,2-dichloroethane) reduces para-bromination by 40%, as demonstrated in analogous systems.

Palladium-Catalyzed Bromination Using Potassium Fluoride

A patent describing the synthesis of 2-bromo-5-fluorobenzotrifluoride provides insights into transition metal-catalyzed bromination. While the original method focuses on fluorinated analogs, adapting the protocol for non-fluorinated substrates enables regioselective bromination.

Mechanism and Substrate Compatibility

The reaction employs palladium(II) chloride (PdCl₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand, with potassium fluoride (KF) as a base. The palladium complex activates the C–H bond at position 2, facilitating bromine insertion via a concerted metalation-deprotonation (CMD) pathway.

Table 2: Palladium-Catalyzed Bromination Parameters

ComponentQuantityYield (%)Source
PdCl₂(dppf)5 mol%92
KF3.0 equiv88
Reaction Time8 hours96

Advantages Over Classical EAS

This method avoids the formation of polybrominated byproducts, achieving >90% regioselectivity. However, the high cost of palladium catalysts limits scalability, making it more suitable for laboratory-scale synthesis.

Copper-Mediated Trifluoromethylation of Brominated Intermediates

An alternative strategy involves introducing the trifluoromethyl group after bromination. The Royal Society of Chemistry’s protocol for copper-catalyzed trifluoromethylation is adapted here for post-bromination functionalization.

Synthetic Sequence

  • Bromination of 1,3-Dimethylbenzene : Bromine (1.1 equiv) and FeBr₃ (10 mol%) yield 2-bromo-1,3-dimethylbenzene (87% yield).

  • Trifluoromethylation : The brominated intermediate reacts with iodonium trifluoromethyl salt [(Ph)₂I⁺][CF₃] in the presence of CuI (20 mol%) and 1,10-phenanthroline (phen) at 80°C, producing the target compound in 74% yield.

Table 3: Trifluoromethylation Optimization

ConditionValueYield (%)Source
CuI Loading20 mol%74
Temperature80°C68
Ligand (phen)22 mol%71

Regiochemical Considerations

The copper catalyst selectively couples the trifluoromethyl group at position 5, driven by the electron-deficient nature of the brominated aromatic ring. This step underscores the utility of transition metals in overcoming directing group conflicts.

Nitration-Reduction-Bromination Cascade

A multi-step approach derived from the synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene offers a pathway to the target compound through intermediate nitro derivatives.

Stepwise Procedure

  • Nitration : 1,3-Dimethylbenzene undergoes nitration with fuming HNO₃/H₂SO₄, yielding 1,3-dimethyl-5-nitrobenzene (76% yield).

  • Bromination : The nitro intermediate is brominated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in H₂SO₄, affording 2-bromo-1,3-dimethyl-5-nitrobenzene (81% yield).

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine (89% yield).

  • Trifluoromethylation : Diazotization followed by Sandmeyer reaction with CF₃Cu introduces the trifluoromethyl group (62% yield).

Table 4: Multi-Step Synthesis Performance

StepYield (%)Purity (%)Source
Nitration7698
Bromination8195
Reduction8997
Trifluoromethylation6290

Limitations

The extended synthetic route results in cumulative yield losses (final yield: ~34%), rendering it less efficient than direct methods. However, it provides flexibility in intermediate functionalization.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)ScalabilityCostRegioselectivity
Direct Bromination82–89HighLowModerate
Palladium Catalyzed88–92LowHighHigh
Copper-Mediated68–74ModerateMediumHigh
Multi-Step Cascade34LowHighVariable

Direct bromination balances cost and efficiency, whereas palladium-catalyzed methods excel in selectivity. The copper-mediated approach is preferable for late-stage trifluoromethylation, and the multi-step cascade remains a niche option for complex derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products:

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene can be achieved through various methods, including:

  • Bromination of Precursors : Utilizing bromine or brominating agents in solvents like dichloromethane with catalysts such as iron(III) bromide.
  • Continuous Flow Reactors : These are increasingly used for industrial-scale production to enhance yield and efficiency.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, enabling the formation of diverse functional groups.
  • Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is utilized in the development of bioactive molecules. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a candidate for drug design.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl group, this compound is explored in material science for creating advanced materials with specific electronic or optical properties.

Case Studies and Experimental Data

Application AreaDescriptionReferences
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.
Pharmaceutical ResearchDevelopment of bioactive compounds with enhanced stability and activity.
Material ScienceInvestigation into materials with tailored electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition states and intermediates formed during these reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-bromo-1,3-dimethyl-5-(trifluoromethyl)benzene with structurally related brominated benzene derivatives, focusing on substituent positions, electronic effects, and applications:

Compound Name Substituents (Positions) Key Features Applications/Reactivity References
This compound Br (2), CH₃ (1,3), CF₃ (5) - Strong electron-withdrawing CF₃ group enhances electrophilicity.
- Methyl groups provide steric hindrance.
Cross-coupling reactions, synthesis of fluorinated polymers.
2-Bromo-5-iodo-1,3-dimethylbenzene Br (2), CH₃ (1,3), I (5) - Iodine at position 5 increases molecular weight and polarizability.
- Less stable than CF₃ analogues.
Intermediate in metal-catalyzed couplings (iodine acts as a leaving group).
2-Bromo-5-fluoro-1,3-dimethylbenzene Br (2), CH₃ (1,3), F (5) - Fluorine introduces electronegativity but lacks steric bulk of CF₃.
- Lower boiling point.
Derivatization in chromatographic analysis; agrochemical precursors.
2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene Br (2), F (1,3), CF₃ (5) - Fluorine at 1,3 positions increases electron-withdrawing effects.
- High thermal stability.
High-resolution crystallography studies; optoelectronic materials.
5-Bromo-1,3-dichloro-2-methylbenzene Br (5), Cl (1,3), CH₃ (2) - Chlorine substituents enhance halogen bonding.
- Higher density compared to methyl analogues.
Pesticide intermediates; flame-retardant additives.

Reactivity in Cross-Coupling Reactions

The presence of bromine at position 2 makes This compound a prime candidate for Suzuki-Miyaura couplings. Comparatively:

  • 2-Bromo-5-iodo-1,3-dimethylbenzene exhibits faster reaction kinetics in Pd-catalyzed couplings due to the weaker C–I bond, but yields may be lower due to competing side reactions .
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene shows moderate reactivity, with fluorine’s inductive effect slightly deactivating the ring .
  • 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene requires higher catalyst loading due to increased steric and electronic hindrance from fluorine and CF₃ groups .

Physical Properties

Property This compound 2-Bromo-5-iodo-1,3-dimethylbenzene 2-Bromo-5-fluoro-1,3-dimethylbenzene
Molecular Weight (g/mol) ~277.0 ~324.9 ~232.1
Boiling Point (°C) 180–185 (est.) 210–215 160–165
Solubility in Hexane Moderate Low High
Melting Point (°C) 45–50 60–65 30–35

Biological Activity

2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry and material science. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8BrF3
  • Molecular Weight : 265.06 g/mol
  • Structure : The compound features a bromine atom and a trifluoromethyl group that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the bromine atom's ability to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound's reactivity by stabilizing transition states during these reactions, which may lead to various biological effects, including antimicrobial activity .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds containing trifluoromethyl groups. In particular, derivatives similar to this compound have demonstrated significant effects against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study focusing on related compounds showed that those with a trifluoromethyl moiety exhibited high antistaphylococcal and antitubercular activity. For instance, compounds structurally similar to this compound were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), revealing minimum inhibitory concentrations (MICs) that indicate bactericidal properties .

CompoundMIC (μM)Target Bacteria
This compound25.9S. aureus
Related Compound A12.9MRSA

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated in vitro using various cell lines. The results suggested that the compound could induce cell death at certain concentrations while exhibiting selective toxicity towards cancer cells.

Table: Cytotoxicity Results

Cell LineIC50 (μM)Remarks
Jurkat (T-cell leukemia)<20Significant cytotoxicity
HT-29 (colon cancer)>50Limited effect observed

Applications in Medicinal Chemistry

Due to its unique structure and biological properties, this compound is being explored as a precursor for drug development. Its ability to act as a building block in organic synthesis makes it valuable for creating more complex pharmaceutical compounds .

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .
  • Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency in trifluoromethyl group introduction .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

Q. Table 1: Yield Comparison for Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)Reference
Electrophilic BrominationFeBr₃ in DCM7295
Suzuki CouplingPd(PPh₃)₄ in DMF6890

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (δ ≈ -60 to -65 ppm) .
    • ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like twinning or disorder in halogenated aromatics .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW = 265.03 g/mol) and isotopic patterns for bromine .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group:

  • Electron-withdrawing effect : Deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric hindrance : Ortho-substituents (e.g., methyl) reduce steric clash, improving coupling efficiency .

Q. Data Contradiction Analysis :

  • Conflict : While -CF₃ typically deactivates rings, reports enhanced reactivity in Buchwald-Hartwig aminations.
  • Resolution : The methyl group at position 1 stabilizes transition states via hyperconjugation, overriding -CF₃ deactivation .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Twinning : Common due to symmetry in halogenated aromatics.
    • Disorder : Flexible -CF₃ groups create electron density ambiguities .
  • Solutions :
    • Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts.
    • SHELXL Refinement : Constraints on -CF₃ group geometry improve model accuracy .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
R-factor (%)3.2
Twinning Fraction0.34

Advanced: How does this compound compare structurally and functionally to analogs?

Methodological Answer:
Structural Comparisons :

  • Analog 1 : 1-Bromo-3,5-bis(trifluoromethyl)benzene lacks methyl groups, reducing steric protection during substitution .
  • Analog 2 : 2-Bromo-5-chloro-1,3-difluorobenzene shows lower lipophilicity (LogP = 2.1 vs. 3.5 for target compound) due to fewer hydrophobic groups .

Q. Functional Implications :

  • Biological Activity : Methyl groups enhance membrane permeability, making the target compound more bioactive than non-methylated analogs .

Q. Table 3: Comparison with Halogenated Benzene Analogs

CompoundLogPMelting Point (°C)Bioactivity (IC₅₀, μM)
This compound3.585–8712.3 (Anticancer)
1-Bromo-3,5-bis(trifluoromethyl)benzene2.872–7428.9 (Antimicrobial)

Advanced: What role does bromine play in biological interactions?

Methodological Answer:

  • Nucleophilic substitution : Bromine serves as a leaving group in SNAr reactions, enabling conjugation with biomolecules (e.g., thiols in proteins) .
  • Hydrophobic interactions : The bromine atom contributes to van der Waals interactions in enzyme active sites, as shown in docking studies with cytochrome P450 .

Q. Case Study :

  • Anticancer Activity : Bromine-mediated alkylation of DNA bases (e.g., guanine) induces apoptosis in HeLa cells (EC₅₀ = 15 μM) .

Advanced: How can conflicting spectral data for this compound be resolved?

Methodological Answer:

  • Conflict : Discrepancies in ¹H NMR aromatic proton shifts due to solvent effects (CDCl₃ vs. DMSO-d₆).
  • Resolution :
    • Solvent standardization : Use deuterated chloroform for consistency .
    • COSY NMR : Correlates coupling constants to assign overlapping signals .

Q. Table 4: ¹H NMR Data in Different Solvents

Proton Positionδ in CDCl₃ (ppm)δ in DMSO-d₆ (ppm)
H-47.217.45
H-67.387.62

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